molecular formula C24H25N5O4S B3220896 N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203317-72-9

N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3220896
CAS No.: 1203317-72-9
M. Wt: 479.6
InChI Key: PDOPKYRHLRNVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazin-4-one core substituted with a morpholino group at position 2 and a furan-2-yl moiety at position 5. The morpholino ring enhances solubility, while the furan group may influence electronic interactions with biological targets. Structural characterization of such compounds typically employs NMR, IR, and mass spectrometry , though crystallographic data (e.g., via SHELX software) is critical for confirming stereochemistry .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-3-16-7-4-6-15(2)19(16)25-18(30)14-29-23(31)21-22(20(27-29)17-8-5-11-33-17)34-24(26-21)28-9-12-32-13-10-28/h4-8,11H,3,9-10,12-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOPKYRHLRNVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Analogues

Compounds sharing the thiazolo[4,5-d]pyridazinone or related scaffolds (e.g., pyrrolo[1,2-b]pyridazine) are notable for kinase inhibition or antimicrobial activity. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Reported Activity/Properties
Target Compound Thiazolo[4,5-d]pyridazin-4-one 2-morpholino, 7-furan-2-yl, N-(2-ethyl-6-methylphenyl)acetamide Hypothesized kinase inhibition; improved solubility due to morpholino
EP 4 374 877 A2 (Example 1) Pyrrolo[1,2-b]pyridazine 4-hydroxy, trifluoromethylphenyl, morpholinoethoxy Anticancer activity; high metabolic stability due to trifluoromethyl and morpholino groups
1174125-49-5 1,3,5-Triazine 4-fluorobenzylamino, trifluoroethoxy, propylpiperazin-1-yl Kinase inhibition; moderate logP due to polar substituents

Key Findings :

  • The morpholino group in the target compound and EP 4 374 877 A2 derivatives enhances solubility but may reduce membrane permeability compared to non-polar substituents (e.g., trifluoromethyl) .

Substituent Effects on Pharmacokinetics

Substituents on the phenyl ring (e.g., 2-ethyl-6-methyl vs. 2-cyanopyridin-4-yl) significantly alter ADMET profiles:

Compound Phenyl Substituents logP (Predicted) Metabolic Stability
Target Compound 2-ethyl-6-methyl 3.8 Moderate (furan susceptibility to oxidation)
EP 4 374 877 A2 (Example 2) 2-cyanopyridin-4-yl 2.9 High (cyano group stabilizes against Phase I metabolism)
1347858-63-2 3,4,5-trimethoxyphenylamino 4.2 Low (methoxy groups increase CYP450 interactions)

Key Findings :

  • The 2-ethyl-6-methylphenyl group in the target compound increases logP compared to cyanopyridinyl derivatives, suggesting improved membrane permeability but higher risk of off-target binding .
  • Methoxy and trifluoroethoxy substituents (e.g., 1347858-63-2) correlate with higher CYP450-mediated metabolism, whereas morpholino groups may reduce hepatic clearance .

NMR and Structural Analysis

Comparative NMR studies (e.g., chemical shift profiling) highlight electronic environments influenced by substituents:

  • In the target compound, protons adjacent to the morpholino group (δ ~3.5–4.0 ppm) exhibit upfield shifts compared to non-morpholino analogues due to electron-donating effects .
  • The furan-2-yl protons (δ ~6.5–7.5 ppm) show distinct splitting patterns versus bulkier aryl groups (e.g., trifluoromethylphenyl in EP 4 374 877 A2), aiding structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.